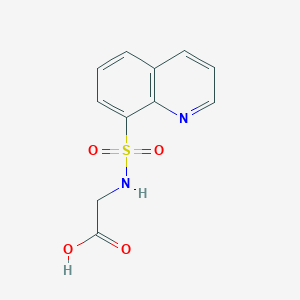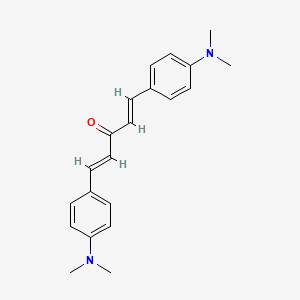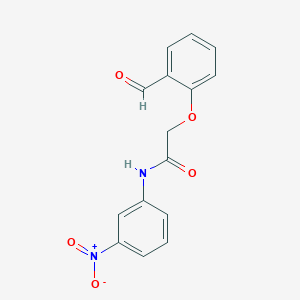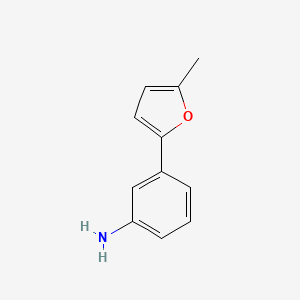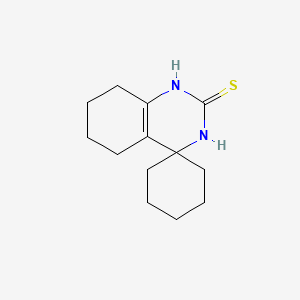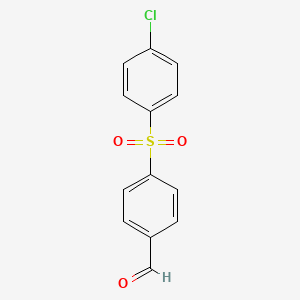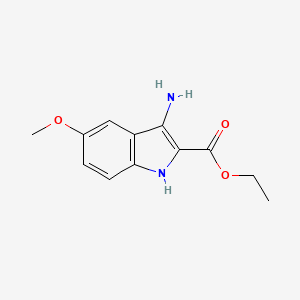
3-氨基-5-甲氧基-1H-吲哚-2-羧酸乙酯
描述
Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate is a synthetic indole derivative Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
科学研究应用
Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for treatment and the development of new useful derivatives .
Mode of Action
The mode of action of ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate involves its interaction with its targets, leading to various biological changes. Indole derivatives, including ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate, possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate affects various biochemical pathways due to its broad-spectrum biological activities . The compound’s interaction with its targets can lead to changes in these pathways, resulting in diverse downstream effects. For instance, indole derivatives have been reported to show inhibitory activity against influenza A .
Result of Action
The molecular and cellular effects of ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate’s action are diverse, given its broad-spectrum biological activities . For example, certain indole derivatives have shown anti-inflammatory and analgesic activities .
Action Environment
The action, efficacy, and stability of ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate can be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound . .
生化分析
Biochemical Properties
Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indole derivatives, including ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate, have been shown to inhibit enzymes such as lipoxygenases and cyclooxygenases, which are involved in inflammatory processes . Additionally, this compound may interact with receptors and transporters, modulating cellular signaling pathways and metabolic processes.
Cellular Effects
Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate exerts various effects on different cell types and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of transcription factors, leading to changes in gene expression that affect cell proliferation, differentiation, and apoptosis . Furthermore, ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate may impact cellular metabolism by altering the activity of key metabolic enzymes and pathways.
Molecular Mechanism
The molecular mechanism of action of ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate involves its interaction with various biomolecules. This compound can bind to specific receptors, enzymes, and proteins, leading to changes in their activity and function. For instance, ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate may inhibit the activity of enzymes involved in inflammatory processes, such as lipoxygenases and cyclooxygenases . Additionally, it can modulate the activity of transcription factors, resulting in changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate may change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, which may affect their biological activity . Additionally, long-term exposure to ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate may lead to changes in cellular function, including alterations in gene expression, cell proliferation, and apoptosis.
Dosage Effects in Animal Models
The effects of ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. It is essential to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . Additionally, it can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes and pathways.
Transport and Distribution
The transport and distribution of ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. This compound may be transported across cell membranes by solute carrier transporters, influencing its localization and accumulation within different cellular compartments . Additionally, binding proteins may facilitate the distribution of ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate within tissues, affecting its bioavailability and biological activity.
Subcellular Localization
The subcellular localization of ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate can impact its activity and function. This compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can modulate gene expression by interacting with transcription factors. Alternatively, it may accumulate in the cytoplasm or mitochondria, influencing cellular metabolism and signaling pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with 6-chloroindole-2-carboxylate.
Nucleophilic Substitution: Under basic conditions, a nucleophilic substitution reaction introduces the amino group at the 3-position.
Esterification: The final step involves the esterification of the carboxyl group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and acids (sulfuric acid, hydrochloric acid).
Major Products
Oxidation: Nitro derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated indole derivatives.
相似化合物的比较
Similar Compounds
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: Another indole derivative with similar structural features but different functional groups.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: A compound with similar biological activities but different substituents.
Uniqueness
Ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group at the 5-position and amino group at the 3-position make it particularly interesting for medicinal chemistry applications.
属性
IUPAC Name |
ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-3-17-12(15)11-10(13)8-6-7(16-2)4-5-9(8)14-11/h4-6,14H,3,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKRXQYFEJCJEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355671 | |
| Record name | ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89607-80-7 | |
| Record name | ethyl 3-amino-5-methoxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


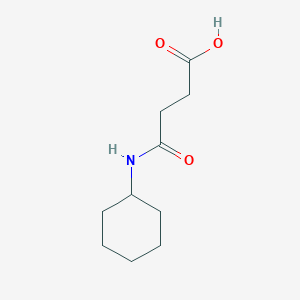
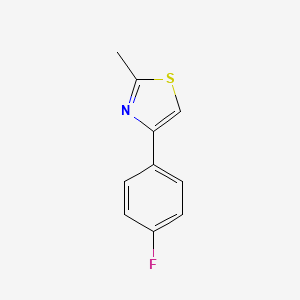

![3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B1298760.png)
![4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B1298761.png)

![5-(2-Fluoro-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1298764.png)
